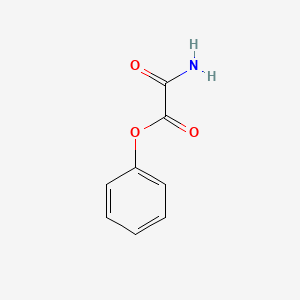

Phenyl 2-amino-2-oxoacetate

Description

Phenyl 2-amino-2-oxoacetate is an ester derivative of 2-amino-2-oxoacetic acid (NH₂-C(O)-COOH), where the phenyl group replaces the hydroxyl hydrogen. This compound belongs to a class of α-ketoamide esters, which are pivotal in medicinal chemistry and organic synthesis due to their reactivity and structural versatility. While direct references to this compound are absent in the provided evidence, structural analogs such as ethyl, tert-butyl, and substituted phenyl esters of 2-amino-2-oxoacetate or related oxoacetates are well-documented. These analogs serve as intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C8H7NO3 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

phenyl 2-amino-2-oxoacetate |

InChI |

InChI=1S/C8H7NO3/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H,(H2,9,10) |

InChI Key |

HOHZCBBFEGPCFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 2-amino-2-oxoacetate can be synthesized through several methods. One common method involves the Claisen condensation reaction between phenyl 2-oxoacetate and benzaldehyde. This reaction is catalyzed by a base such as sodium ethoxide or sodium hydroxide. Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of alcoholic solvents at reflux conditions to achieve high purity and yield. The process is designed to be environmentally friendly and suitable for commercial scale production .

Chemical Reactions Analysis

Acylation Reactions

The amino group in phenyl 2-amino-2-oxoacetate reacts with acyl chlorides to form amides. This reaction typically proceeds under mild conditions, often catalyzed by bases such as triethylamine or pyridine. For example:

The reaction’s efficiency depends on the steric and electronic properties of the acyl chloride. While specific yield data for this compound is limited, analogous acylation reactions of amino esters achieve yields of 70–90% under optimized conditions.

Condensation Reactions

The compound undergoes condensation with aldehydes or ketones to form α,β-unsaturated carbonyl derivatives. For instance, reaction with benzaldehyde produces a conjugated enone system:

This reaction is often catalyzed by acidic or basic conditions, with temperature and solvent polarity influencing regioselectivity.

Decarboxylation and Rearrangement

Under basic or thermal conditions, this compound may undergo decarboxylation to form aryl nitromethanes or α-ketoesters. For example, exposure to aqueous NaOH at elevated temperatures can yield phenylglyoxylic acid derivatives :

Reaction Optimization Insights

Key factors influencing reactivity include:

Scientific Research Applications

Phenyl 2-amino-2-oxoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds, including phenylpyruvic acid, which is an important intermediate in the biosynthesis of phenylalanine and tyrosine.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein function disruption.

Industry: this compound is used in the production of various industrial chemicals and intermediates.

Mechanism of Action

Phenyl 2-amino-2-oxoacetate acts as an acylating agent in many biochemical reactions. It can react with amino acids, peptides, and proteins to form covalent adducts, leading to the inhibition of enzymes and disruption of protein function. The compound can also undergo hydrolysis to form phenylglyoxylic acid, which can be further metabolized to form various metabolites. The molecular targets and pathways involved include aminotransferases, dehydrogenases, and acetylcholinesterase.

Comparison with Similar Compounds

Comparative Analysis of Structural Analogues

Ethyl 2-Amino-2-Oxoacetate

- Structure: Ethyl ester of 2-amino-2-oxoacetic acid.

- Properties: Molecular formula C₄H₇NO₃ (MW 117.10), CAS 617-36-7. Soluble in polar solvents like ethanol; stable at room temperature when stored in dry, dark conditions.

- Applications : Used as a pharmaceutical intermediate and research reagent. Its small ethyl group enhances solubility in aqueous media, making it suitable for reaction optimization.

tert-Butyl 2-Amino-2-Oxoacetate

- Structure: tert-Butyl ester of 2-amino-2-oxoacetic acid.

- Properties: Molecular formula C₆H₁₁NO₃ (MW 161.16), CAS 35454-04-7. Requires storage at -20°C or -80°C for long-term stability.

- Applications : Preferred in high-throughput research due to its steric bulk, which improves stability during synthetic workflows. Food-grade versions are available for specialized applications.

Methyl 2-Oxo-2-Phenylacetate

- Structure : Methyl ester of 2-oxo-2-phenylacetic acid.

- Properties : Molecular formula C₉H₈O₃ (MW 164.16), CAS 15206-55-0. Aromatic phenyl group enhances lipophilicity, favoring organic-phase reactions.

2-Oxo-2-Phenylacetic Acid

- Structure : Carboxylic acid form (C₈H₆O₃, MW 150.13), CAS 611-73-4.

- Properties : High acidity (pKa ~1.5) due to the electron-withdrawing oxo group. Soluble in polar aprotic solvents.

- Applications : Precursor for esters like methyl 2-oxo-2-phenylacetate. Used in coordination chemistry and as a ligand.

Ethyl 2-((4-Methoxyphenyl)Amino)-2-Oxoacetate

- Structure : Ethyl ester with a 4-methoxyphenyl substitution.

- Properties: Molecular formula C₁₁H₁₃NO₄ (MW 235.23), CAS 18522-99-1. The methoxy group enhances electron density, altering reactivity in coupling reactions.

- Applications : Pharmaceutical intermediate for antitumor and antimicrobial agents.

Data Tables and Research Findings

Table 1: Key Properties of 2-Amino/Oxo-Acetate Derivatives

Q & A

Basic: What are the standard synthetic methodologies for preparing phenyl 2-amino-2-oxoacetate and its derivatives?

This compound derivatives are typically synthesized via esterification or condensation reactions. For example, methyl 2-oxo-2-phenylacetate (a related ester) can be synthesized through nucleophilic substitution of benzoylformic acid with methanol under acidic catalysis . Advanced routes include Rhodium(III)-catalyzed C–H activation, where ethyl 2-oxoacetate reacts with nitroso-directed substrates to form heterocycles, demonstrating the utility of transition-metal catalysts in functionalizing the oxoacetate backbone . Key considerations include solvent choice (e.g., DMF for polar intermediates) and purification via column chromatography to isolate high-purity products .

Advanced: How do computational studies elucidate the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) analyses reveal that the electron-deficient oxoacetate group in this compound facilitates nucleophilic attack during catalytic cycles. For instance, Rhodium(III)-catalyzed reactions exploit the electrophilic nature of the oxo group to enable [2+2] cycloaddition-fragmentation pathways, forming indazole derivatives . Computational models also predict steric effects from the phenyl group, which influence regioselectivity in multi-step syntheses. These insights guide experimentalists in optimizing catalyst loading (e.g., 5 mol% Rh(III)) and reaction temperatures (80–100°C) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : H NMR confirms the presence of the phenyl group (δ 7.2–7.5 ppm) and the oxoacetate backbone (δ 4.2–4.5 ppm for ester methyl groups) .

- IR : Strong carbonyl stretches (C=O at ~1700 cm) and N–H bends (~3300 cm) validate the amino-oxoacetate structure .

- X-ray Crystallography : SHELX software is widely used to resolve crystal structures, particularly for verifying hydrogen-bonding networks in salts like potassium 2-amino-2-oxoacetate .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from variations in starting material purity, solvent traces, or catalytic deactivation. For example, esterification yields for methyl 2-oxo-2-phenylacetate range from 70–90% depending on the acid catalyst (HSO vs. HCl) . To mitigate inconsistencies:

- Use standardized reagents (e.g., ≥98% benzoylformic acid) .

- Validate yields via HPLC or GC-MS, referencing certified analytical standards (e.g., TraceCERT®) .

- Replicate conditions from high-impact studies, such as Rh(III)-catalyzed protocols with rigorous inert-atmosphere controls .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

- Storage : Store at –20°C in airtight containers to prevent hydrolysis of the oxoacetate group .

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (H313, H333) .

- Waste Disposal : Segregate organic waste and consult certified disposal services to avoid environmental contamination .

Advanced: How does salt formation (e.g., potassium or sodium salts) impact the stability and applications of this compound?

Salt forms enhance solubility in aqueous systems, making them preferable for biological assays. Potassium 2-amino-2-oxoacetate (95% purity) exhibits improved thermal stability compared to the free acid, with decomposition temperatures >200°C . These salts are used in crystallography studies to analyze metal-organic frameworks (MOFs) due to their predictable coordination geometry .

Advanced: What role does this compound play in drug discovery pipelines?

The compound serves as a precursor for bioactive heterocycles. For example, ethyl 2-phenylacetoacetate (a structural analog) is a key intermediate in synthesizing amphetamine precursors . Recent studies highlight its utility in forming tricyclic fused indazoles via Rh(III)-catalyzed cycloaddition, a scaffold prevalent in kinase inhibitors . Methodological priorities include optimizing enantiomeric excess (ee) using chiral catalysts and minimizing genotoxic impurities during scale-up .

Basic: How is the IUPAC nomenclature of this compound determined, and why is this critical for literature searches?

The systematic name, ethyl 2-amino-2-oxo-2-phenylacetate , reflects the ester (ethyl), amino, oxo, and phenyl substituents. Accurate naming avoids confusion with analogs like methyl benzoylformate (methyl 2-oxo-2-phenylacetate) . Databases like PubChem and CAS use this nomenclature to index compounds, ensuring precise retrieval of spectral data or synthetic protocols .

Advanced: What are the challenges in scaling up this compound synthesis for industrial research?

Key challenges include:

- Catalyst Recovery : Rhodium catalysts are costly; heterogeneous catalysts (e.g., Pd/C) are being explored for recyclability .

- Byproduct Formation : Hydrolysis of the oxoacetate group under prolonged heating requires pH control (pH 6–8) .

- Purification : Large-scale column chromatography is impractical; alternatives like crystallization or membrane filtration are prioritized .

Advanced: How do structural modifications (e.g., fluorination) alter the reactivity of this compound?

Fluorinated derivatives, such as 2-(4-fluorophenyl)-2-oxoacetaldehyde, exhibit enhanced electrophilicity due to the electron-withdrawing fluorine atom, accelerating nucleophilic additions . This modification also improves metabolic stability in pharmacokinetic studies, as seen in fluorinated indazole derivatives . Synthetic routes often employ fluorobenzyl halides as starting materials, with yields optimized via microwave-assisted synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.